SK&F 108361
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Overview
Description
The compound SK&F 108361 is a complex organic molecule with a specific stereochemistry This compound is characterized by multiple chiral centers, which contribute to its unique three-dimensional structure and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SK&F 108361 involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the protection of amino groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include carbodiimides and protecting groups such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include steps for deprotection, purification, and characterization to confirm the structure and stereochemistry of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound SK&F 108361 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions and developing enantioselective catalysts.
Biology
In biological research, the compound is studied for its potential role in protein-protein interactions and enzyme inhibition. Its ability to mimic natural peptides makes it a useful tool for probing biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of SK&F 108361 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptides and peptide-like molecules with comparable stereochemistry and functional groups. Examples include:
- (2S)-2-aminopropanoyl derivatives
- Peptides with hydroxyl and amino functional groups
Uniqueness
The uniqueness of SK&F 108361 lies in its specific combination of chiral centers and functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
148260-74-6 |
---|---|
Molecular Formula |
C24H48N6O6 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(4S,5R,7S)-7-[[(2R)-1-[[(2S)-2-aminopropanoyl]amino]-1-oxopropan-2-yl]amino]-5,6-dihydroxy-2,9-dimethyldecan-4-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C24H48N6O6/c1-11(2)9-17(27-15(7)24(36)30-22(34)14(6)26)19(31)20(32)18(10-12(3)4)29-23(35)16(8)28-21(33)13(5)25/h11-20,27,31-32H,9-10,25-26H2,1-8H3,(H,28,33)(H,29,35)(H,30,34,36)/t13-,14-,15+,16-,17-,18-,19?,20+/m0/s1 |
InChI Key |
JWRQSLLKUBNNDL-KKUYAHSJSA-N |
SMILES |
CC(C)CC(C(C(C(CC(C)C)NC(=O)C(C)NC(=O)C(C)N)O)O)NC(C)C(=O)NC(=O)C(C)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)[C@H](C([C@H](CC(C)C)N[C@H](C)C(=O)NC(=O)[C@H](C)N)O)O)N |
Canonical SMILES |
CC(C)CC(C(C(C(CC(C)C)NC(=O)C(C)NC(=O)C(C)N)O)O)NC(C)C(=O)NC(=O)C(C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SK&F 108361; SK&F-108361; SK&F108361; Skf-108361; Skf 108361; Skf108361; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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